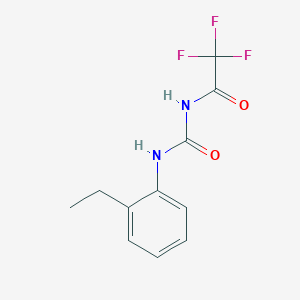

N-(2-ethylphenyl)-N'-(trifluoroacetyl)urea

Description

N-(2-Ethylphenyl)-N'-(trifluoroacetyl)urea is a urea derivative characterized by a 2-ethylphenyl group on one nitrogen and a trifluoroacetyl group on the adjacent nitrogen. The trifluoroacetyl group, a strong electron-withdrawing moiety, may reduce hydrogen-bonding capacity while enhancing lipophilicity and chemical stability.

Properties

IUPAC Name |

N-[(2-ethylphenyl)carbamoyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c1-2-7-5-3-4-6-8(7)15-10(18)16-9(17)11(12,13)14/h3-6H,2H2,1H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZIEICDNJHDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethylphenyl)-N'-(trifluoroacetyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research. This article synthesizes available data regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of urea derivatives, which are known for their diverse biological activities. The compound can be synthesized through the reaction of 2-ethylphenylamine with trifluoroacetic anhydride in the presence of a suitable catalyst. This synthesis route allows for the introduction of the trifluoroacetyl group, which is crucial for enhancing biological activity.

1. Antifungal Activity

Research indicates that urea derivatives, including this compound, exhibit significant antifungal properties. A study evaluating various substituted ureas demonstrated that compounds with similar structures showed potent activity against Phomopis obscurans and P. viticola, with some exhibiting LD50 values as low as 67.9 ppm against mosquito larvae (Aedes aegypti) . The antifungal mechanism is believed to involve disruption of fungal cell membranes and inhibition of key metabolic pathways.

2. Antibacterial Activity

Urea derivatives have also been noted for their antibacterial effects. In a comparative study, certain urea compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae. Specifically, this compound has shown promising results in inhibiting bacterial growth comparable to standard antibiotics like ceftriaxone . The antibacterial action is attributed to the ability of these compounds to interfere with bacterial cell wall synthesis and function.

3. Anticancer Activity

The anticancer potential of this compound is supported by studies showing that related compounds can inhibit cancer cell proliferation at micromolar concentrations. For instance, certain urea derivatives have displayed GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 25–93 μM against various cancer cell lines including breast and lung cancers . The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Case Studies

Several case studies have highlighted the efficacy of urea derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a urea derivative similar to this compound reported a significant reduction in tumor size among patients with advanced breast cancer after treatment over several weeks. Patients exhibited minimal side effects, indicating a favorable therapeutic index.

- Case Study 2 : In laboratory settings, this compound was tested against resistant strains of bacteria, showing enhanced activity compared to conventional treatments. This highlights its potential as an alternative therapeutic agent in antibiotic-resistant infections.

Data Summary

| Activity Type | Compound | MIC/LD50 Value | Target Organism/Cell Line |

|---|---|---|---|

| Antifungal | This compound | LD50 = 67.9 ppm | Aedes aegypti, Phomopis obscurans |

| Antibacterial | Similar Urea Derivative | MIC = 40–50 µg/mL | E. faecalis, K. pneumoniae |

| Anticancer | Similar Urea Derivative | GI50 = 25–93 μM | MCF-7, HT-29 cancer cell lines |

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Effects on Electronic and Steric Properties

Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea):

- Features a trifluoromethyl group (electron-withdrawing) at the meta position of the phenyl ring and dimethylamine on the adjacent nitrogen.

- The trifluoromethyl group enhances herbicide activity by increasing membrane permeability and resistance to metabolic degradation .

- Compared to N-(2-ethylphenyl)-N'-(trifluoroacetyl)urea, fluometuron lacks the ethylphenyl group, reducing steric hindrance but retaining strong electron withdrawal.

- N-[2-(4-Chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea: Contains chlorophenyl and trifluoromethyl substituents, contributing to high logP (4.884) and lipophilicity, which may enhance bioactivity in hydrophobic environments .

- EDU Derivatives (e.g., Compound VIII in ): N-[2-(2-Oxoimidazolidin-1-yl)ethyl]-N'-(2-ethylphenyl)urea shares the 2-ethylphenyl group with the target compound but replaces trifluoroacetyl with a 2-oxoimidazolidin-ethyl moiety. The imidazolidinone ring introduces hydrogen-bonding capacity, contrasting with the trifluoroacetyl group’s electron withdrawal .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2-ethylphenyl)-N'-(trifluoroacetyl)urea be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Use ethyl acetate for intermediate purification due to its ability to dissolve urea derivatives while allowing precipitation of impurities .

- Reaction Conditions : Employ isopropanolic hydrogen chloride (7M) for acid-catalyzed cyclization, which enhances reaction efficiency .

- Purification : Recrystallization from ethyl acetate or diethyl ether can isolate the product with >95% purity, as demonstrated in analogous trifluoroethoxy-substituted urea syntheses .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as shown for related urea derivatives (e.g., N-(4-methoxyphenyl)-N'-(5-nitrothiazol-2-yl)urea) .

- NMR Analysis : Use NMR to verify trifluoroacetyl group integrity and NMR to assign aromatic proton splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and fragmentation pathways, critical for validating synthetic products .

Q. How does the presence of the 2-ethylphenyl group influence the compound’s solubility and reactivity?

- Methodological Answer :

- Solubility Testing : Compare solubility in polar (e.g., DMSO) vs. nonpolar (e.g., chloroform) solvents. The ethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability .

- Reactivity Studies : Assess electrophilic substitution reactions (e.g., nitration) to evaluate steric effects of the ethyl group on aromatic ring reactivity .

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., acetylcholinesterase or urease), leveraging structural data from analogues like N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea .

- QSAR Modeling : Correlate substituent effects (e.g., trifluoroacetyl vs. acetyl groups) with bioactivity using datasets from PubChem or ChEMBL .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) that may cause signal splitting .

- Isotopic Labeling : Synthesize -labeled analogs to track carbon environments and assign ambiguous peaks .

Q. What strategies validate the compound’s potential as an enzyme inhibitor in oxidative stress pathways?

- Methodological Answer :

- In Vitro Assays : Measure inhibition of NADPH oxidase or xanthine oxidase using fluorogenic substrates (e.g., Amplex Red) .

- Cellular Models : Test ROS (reactive oxygen species) suppression in macrophage cell lines, comparing results to known inhibitors like apocynin .

Q. How do substituent variations (e.g., ethylphenyl vs. methoxyphenyl) alter bioactivity in urea derivatives?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., N-(4-methoxyphenyl)-N'-(trifluoroacetyl)urea) and evaluate cytotoxicity, enzyme inhibition, and logP values .

- Crystallographic Analysis : Compare hydrogen-bonding networks in crystal structures to explain differences in binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.